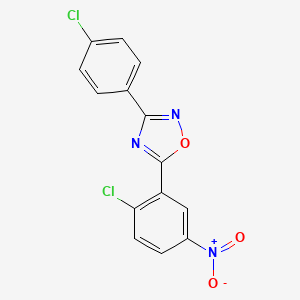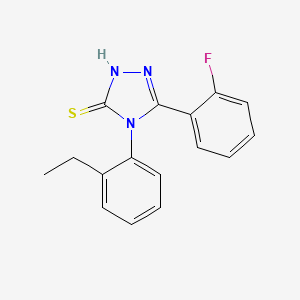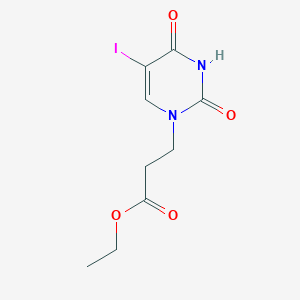
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, also known as DIT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIT is a thiourea derivative that has been synthesized using a simple and efficient method. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in lab experiments is its ease of synthesis and purification. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be synthesized using a simple one-pot reaction and yields a high purity product that can be easily characterized using various spectroscopic techniques. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea exhibits a wide range of biological activities, making it a versatile compound for various applications.
However, one of the limitations of using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in lab experiments is its potential toxicity. N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit cytotoxic effects against cancer cells, but it may also exhibit toxicity towards normal cells. Therefore, careful dosage and toxicity studies are necessary before using N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea in vivo.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea. One possible direction is the development of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the investigation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea, particularly its inhibition of topoisomerase II and protein kinases. Furthermore, the potential use of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea as a therapeutic agent for cancer and viral infections warrants further investigation.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea can be achieved using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-isopropylaniline, followed by the addition of thiourea and a catalytic amount of iodine. The reaction proceeds smoothly under mild conditions and yields a high purity product that can be easily isolated and characterized using various spectroscopic techniques.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea has been used as a fluorescent probe for the detection of metal ions in biological systems. The unique structure of N-(2,4-dimethoxyphenyl)-N'-(4-isopropylphenyl)thiourea allows it to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon excitation.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(23)20-16-10-9-15(21-3)11-17(16)22-4/h5-12H,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDWFLZGDNUPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)



![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
